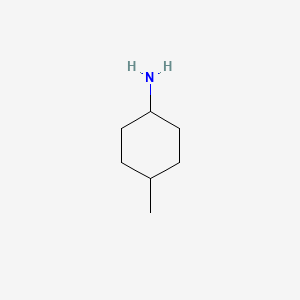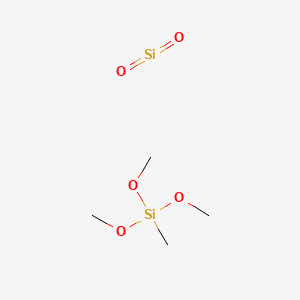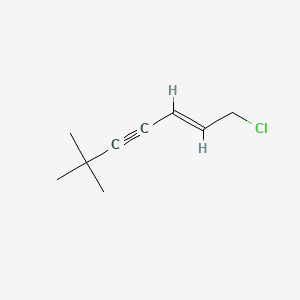
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is a labeled amino acid derivative used in various scientific research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carbon-13 isotope at the third position of the aspartic acid molecule. This labeling allows for detailed studies in metabolic pathways, protein synthesis, and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Carbon-13 Isotope: The carbon-13 isotope is introduced at the third position of the aspartic acid molecule through a specific labeling process. This step often involves the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the incorporation of the isotope.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.
Oxidation and Reduction: The aspartic acid moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the Boc protecting group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
Deprotected Aspartic Acid: Removal of the Boc group yields L-(3-~13~C)aspartic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of aspartic acid can be obtained.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is widely used in scientific research, including:
Metabolic Studies: The carbon-13 label allows for tracing the metabolic pathways of aspartic acid in biological systems.
Protein Synthesis: The compound is used in studies of protein synthesis and folding, providing insights into the incorporation of aspartic acid into proteins.
NMR Spectroscopy: The carbon-13 isotope is useful in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of molecules.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid involves its incorporation into metabolic pathways and proteins. The carbon-13 label allows for detailed tracking and analysis of these processes. The Boc protecting group ensures the stability of the amino acid during synthetic transformations and can be removed under controlled conditions to yield the active form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-L-aspartic acid: Similar structure but without the carbon-13 label.
L-(3-~13~C)aspartic acid: Lacks the Boc protecting group but contains the carbon-13 label.
N-(tert-Butoxycarbonyl)-L-glutamic acid: Similar protecting group but with a different amino acid.
Uniqueness
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is unique due to the combination of the Boc protecting group and the carbon-13 label. This dual modification allows for versatile applications in synthetic chemistry, metabolic studies, and structural analysis, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RGUYRYBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH2]C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745697 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-64-8 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286460-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















